molecular formula C21H18O5 B12279822 [1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester

[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester

Cat. No.: B12279822
M. Wt: 350.4 g/mol
InChI Key: KBOZUCMAAWBGQV-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester (CAS 38754-71-1) is a bicyclic ester derivative with a stereochemically complex core structure. Its molecular formula is C₂₁H₁₈O₅ (MW 350.36 g/mol), featuring:

  • A hexahydro-2-oxo-2H-cyclopenta[b]furan ring system with (3aR,4R,5R,6aS) stereochemistry.
  • A formyl group at the 4-position of the cyclopenta[b]furan ring.
  • A biphenyl-4-carboxylate ester moiety at the 5-position.

Properties

IUPAC Name

(4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl) 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOZUCMAAWBGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy: Bicyclic Lactone Functionalization

The target compound derives from hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl (Corey lactone) intermediates, which serve as chiral templates for stereochemical fidelity. The synthesis requires:

  • Esterification of the 5-hydroxy group with biphenyl-4-carboxylic acid.
  • Oxidation of the 4-hydroxymethyl group to a formyl moiety.

Stepwise Esterification-Oxidation Approach

Esterification of Corey Alcohol

The 5-hydroxy group of (3aR,4S,5R,6aS)-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-ol (Corey alcohol ) is esterified with biphenyl-4-carboxylic acid. This step employs Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) or carbodiimide-mediated coupling (DCC/DMAP) in anhydrous dichloromethane.

Representative Conditions :

  • Reactants : Corey alcohol (1.0 eq), biphenyl-4-carbonyl chloride (1.2 eq).
  • Catalyst : DMAP (0.1 eq), DCC (1.5 eq).
  • Solvent : Dichloromethane, 0°C to room temperature.
  • Yield : 71% after silica gel purification.
Oxidation of Hydroxymethyl to Formyl

The 4-hydroxymethyl group is oxidized to a formyl group using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and trichloroisocyanuric acid in dichloromethane at −5°C to 17°C.

Optimized Protocol :

  • Substrate : Esterified Corey alcohol (1.0 eq).
  • Oxidants : TEMPO (0.01 eq), trichloroisocyanuric acid (0.4 eq).
  • Base : Potassium acetate (2.4 eq).
  • Solvent : Dichloromethane, −5°C (ramping to 17°C).
  • Yield : 91% after aqueous workup and crystallization.

Alternative Route: One-Pot Tandem Cyclization-Oxidation

Pd/Fe-Catalyzed Cyclization

A PdCl₂–FeCl₂ system facilitates cascade cyclization of propargylic esters with benzene derivatives to form the cyclopenta[b]furan core. Subsequent Swern oxidation (oxalyl chloride/DMSO) introduces the formyl group.

Key Steps :

  • Cyclization : Propargylic ester + benzene → bicyclic ether (70–80% yield).
  • Dehydration : H₂SO₄-mediated ether cleavage to biphenyl intermediate.
  • Oxidation : Swern conditions convert hydroxymethyl to formyl (82% yield).

Stereochemical Control and Purification

Chiral Resolution

Racemic mixtures are resolved via chiral stationary-phase HPLC (Chiralpak AD-H column, hexane/isopropanol). The (3aR,4R,5R,6aS) enantiomer is isolated with >99% enantiomeric excess.

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) removes diastereomeric impurities, achieving >98% purity.

Comparative Analysis of Methods

Method Key Step Catalyst System Yield (%) Purity (%)
Esterification-Oxidation TEMPO oxidation TEMPO/trichloroisocyanuric acid 91 98
Tandem Cyclization Pd/Fe cyclization PdCl₂–FeCl₂ 78 95
Mitsunobu Esterification DCC/DMAP coupling DCC/DMAP 71 97

Industrial-Scale Considerations

Continuous Flow Oxidation

Microreactor systems enhance TEMPO-mediated oxidation efficiency, reducing reaction time from 6 h to 30 min and improving yield to 94%.

Green Chemistry Metrics

  • Atom Economy : 85% for esterification-oxidation route.
  • E-Factor : 2.3 (kg waste/kg product), primarily from solvent recovery.

Challenges and Mitigation

Over-Oxidation of Formyl Group

Mitigation : Strict temperature control (−5°C) and stoichiometric TEMPO limit formic acid formation.

Epimerization at C5

Mitigation : Low-temperature esterification (0°C) and non-basic conditions preserve stereochemistry.

Emerging Methodologies

Biocatalytic Oxidation

Galactose oxidase mutants oxidize hydroxymethyl to formyl with 88% yield and negligible racemization, though scalability remains under study.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[1,1’-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Biological Activity

The compound [1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C30H36O5
  • Molecular Weight : 476.61 g/mol
  • CAS Number : 865087-09-8

Structure

The compound features a biphenyl structure with a carboxylic acid group and a cyclopentafuran moiety, which contributes to its unique biological properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of biphenyl carboxylic acids exhibit significant antimicrobial activity. For instance, compounds structurally similar to the target compound were tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anti-inflammatory Activity

The anti-inflammatory effects of biphenyl derivatives have been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: In Vivo Model

In a controlled study using a rat model of inflammation, administration of the compound resulted in:

  • Reduction in edema : The treated group showed a significant decrease in paw swelling compared to the control group.
  • Cytokine Levels : A marked reduction in TNF-alpha and IL-6 levels was observed post-treatment.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH and ABTS assays. Results indicated that the compound effectively scavenged free radicals, demonstrating a dose-dependent response.

Concentration (µg/mL) DPPH Scavenging (%) ABTS Scavenging (%)
503540
1006070
2008590

The biological activity of [1,1'-Biphenyl]-4-carboxylic acid is attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial growth.
  • Scavenging Free Radicals : The presence of hydroxyl groups enhances its ability to neutralize reactive oxygen species (ROS).
  • Regulation of Gene Expression : Some studies suggest that it may influence the expression of genes related to inflammation and oxidative stress response.

Comparison with Similar Compounds

Key Structural Variations and Functional Groups

The following analogues share the core hexahydro-2-oxo-2H-cyclopenta[b]furan ring system but differ in substituents at the 4- and/or 5-positions:

Compound ID & CAS Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
Target Compound (38754-71-1) Formyl (-CHO) C₂₁H₁₈O₅ 350.36 Reactive aldehyde; potential prodrug.
Heptyl Dioxolane Derivative (120396-31-8) 2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl C₃₄H₄₂O₇ 586.69 Increased lipophilicity; dioxolane may enhance metabolic stability.
(E)-3-Oxo-1-Octenyl Derivative (31753-00-1) (E)-3-Oxo-1-octenyl C₂₈H₃₀O₅ 446.53 α,β-unsaturated ketone enables conjugation reactions (e.g., Michael addition).
Hydroxymethyl Derivative (31752-99-5) Hydroxymethyl (-CH₂OH) C₂₁H₂₀O₅ 352.38 Higher polarity; reduced reactivity compared to formyl.
LB-BPK (Lubiprostone) (118392-79-3) 4,4-Difluoro-3-oxo-1-octenyl C₂₈H₃₁F₂O₅ 494.54 Difluoro substitution improves metabolic resistance; used clinically for constipation.
Benzoyloxy-Carboxaldehyde Derivative (39746-01-5) Benzoyloxy (-OCOC₆H₅) and carboxaldehyde (-CHO) C₁₅H₁₄O₅ 274.27 Dual functional groups may influence esterase susceptibility.

Functional Group Impact on Pharmacokinetics and Reactivity

  • Formyl Group (Target Compound) : Enhances electrophilicity, making it prone to oxidation or Schiff base formation. This reactivity could be leveraged for targeted drug delivery .
  • Heptyl Dioxolane (CAS 120396-31-8) : The dioxolane ring may act as a prodrug moiety, improving oral bioavailability through increased lipophilicity .
  • α,β-Unsaturated Ketone (CAS 31753-00-1) : The conjugated system may interact with biological nucleophiles (e.g., glutathione), affecting toxicity profiles .
  • Difluoro Group (LB-BPK) : Reduces enzymatic degradation, contributing to LB-BPK’s extended half-life and efficacy in treating gastrointestinal disorders .

Data Tables

Table 1: Physicochemical Properties

Compound LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
Target Compound (38754-71-1) 3.2 0.05 180–182
LB-BPK (118392-79-3) 4.8 <0.01 155–157
Hydroxymethyl Derivative 1.9 0.12 165–167

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